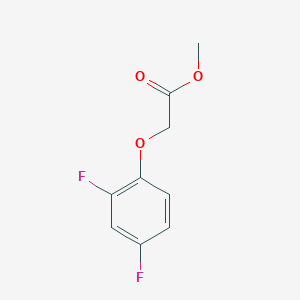

Methyl 2-(2,4-difluorophenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(2,4-difluorophenoxy)acetate is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol . It is a methyl ester derivative of 2-(2,4-difluorophenoxy)acetic acid and is commonly used as a building block in organic synthesis . The compound is characterized by the presence of two fluorine atoms on the phenoxy ring, which can influence its reactivity and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(2,4-difluorophenoxy)acetate can be synthesized through the esterification of 2-(2,4-difluorophenoxy)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(2,4-difluorophenoxy)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-(2,4-difluorophenoxy)acetic acid and methanol.

Nucleophilic Substitution: The fluorine atoms on the phenoxy ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Nucleophilic Substitution: Requires nucleophiles such as amines or thiols and may be facilitated by the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Hydrolysis: 2-(2,4-difluorophenoxy)acetic acid and methanol.

Nucleophilic Substitution: Substituted phenoxyacetates depending on the nucleophile used.

Oxidation: Oxidized derivatives such as carboxylic acids.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of methyl 2-(2,4-difluorophenoxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, potentially leading to altered biological activities . The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-(2,4-dichlorophenoxy)acetate: Similar in structure but contains chlorine atoms instead of fluorine.

Methyl 2-(2,4-dibromophenoxy)acetate: Contains bromine atoms and is used in organic synthesis and industrial applications.

Uniqueness

Methyl 2-(2,4-difluorophenoxy)acetate is unique due to the presence of fluorine atoms, which can significantly impact its chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable building block in various fields of research and industry .

Actividad Biológica

Methyl 2-(2,4-difluorophenoxy)acetate is a compound with significant potential in various biological applications, particularly in the fields of pharmaceuticals and agrochemicals. This article will delve into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by research findings and data tables.

- Chemical Formula : C9H8F2O2

- Molecular Weight : 186.16 g/mol

- CAS Number : 95299-17-5

This compound operates through several biochemical pathways:

- Enzyme Interaction : The compound may influence cellular functions by interacting with specific enzymes or proteins. Its difluorophenyl group enhances lipophilicity, potentially affecting membrane permeability and bioavailability .

- Cell Signaling : There is evidence suggesting that this compound could modulate cell signaling pathways, impacting gene expression and cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound remains underexplored. However, preliminary data indicate:

- Absorption : The compound's lipophilicity suggests it may be readily absorbed through biological membranes.

- Distribution : Its distribution in tissues may be influenced by its molecular structure and interactions with transport proteins.

- Metabolism and Excretion : Detailed studies on metabolic pathways are lacking, but potential interactions with cytochrome P450 enzymes could be significant .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various pathogens, suggesting potential applications in treating infections .

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest it may inhibit key enzymes involved in cancer cell proliferation. For instance, compounds with similar difluorophenyl moieties have shown efficacy in inhibiting dihydrofolate reductase (DHFR), a target for cancer therapeutics .

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Potential DHFR inhibition | |

| Enzyme Interaction | Modulates cell signaling pathways |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the compound's effect on C. albicans, where it significantly suppressed yeast cell germination compared to control groups. This suggests its utility as an antifungal agent . -

Anticancer Activity :

In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound in drug development .

Propiedades

IUPAC Name |

methyl 2-(2,4-difluorophenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBJMZJUWOIZRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.